Nickel(II) bromide bis(triphenylphosphine) (CAS: 14126-37-5) is an air-stable, highly versatile Ni(II) pre-catalyst widely utilized in industrial and academic cross-coupling workflows. As a bench-stable coordination complex, it serves as a practical precursor for the in situ generation of highly active Ni(0) species, bypassing the stringent handling requirements of traditional zero-valent nickel catalysts [1]. It exhibits excellent solubility in common organic solvents like THF and DMF, making it highly processable for Suzuki-Miyaura, Kumada, and Negishi couplings, as well as emerging electrocatalytic cross-electrophile methodologies. For procurement, its primary value lies in its ability to replace expensive palladium catalysts and unstable Ni(0) sources while enabling the activation of challenging electrophiles such as aryl chlorides and C–O bonds under mild conditions.
Substituting NiBr2(PPh3)2 with generic alternatives often leads to process bottlenecks, yield collapses, or inflated costs. Attempting to use the benchmark Ni(0) source, Ni(cod)2, introduces severe operational complexities, as it is highly air-sensitive and requires glovebox handling and freezer storage, limiting scalability [1]. Conversely, substituting with the exact chloride analog, NiCl2(PPh3)2, can cause dramatic yield reductions in specific transmetallation steps due to the differing lability of the halide ligands; for example, specific C(sp2)–C(sp3) couplings see yields plummet from 80% to 18% when switching from bromide to chloride [2]. Finally, defaulting to palladium benchmarks like Pd(PPh3)4 significantly increases procurement costs and often fails to activate unactivated aryl chlorides under the same mild conditions achieved by the NiBr2(PPh3)2/Zn system[3].
In the cross-coupling of relatively inert C(sp2)–O carbamates with silylmagnesium reagents, the choice of halide ligand on the Ni(II) pre-catalyst is critical. Using NiBr2(PPh3)2 achieves an 80% isolated yield of the target cross-coupled product. In contrast, direct substitution with the chloride analog, NiCl2(PPh3)2, causes the yield to collapse to 18% under identical conditions[1]. This quantitative difference highlights the superior leaving-group ability and transmetallation kinetics of the bromide complex.
| Evidence Dimension | Cross-coupling yield (carbamate with silylmagnesium reagent) |
| Target Compound Data | NiBr2(PPh3)2: 80% yield |
| Comparator Or Baseline | NiCl2(PPh3)2: 18% yield |
| Quantified Difference | 4.4-fold increase in product yield |
| Conditions | 0.15 M in Et2O, room temperature, 2 hours |
Demonstrates that the bromide form is strictly required for maximizing yields in specific C–O activation and transmetallation workflows, preventing costly reaction failures.
While Ni(cod)2 is the standard source for active Ni(0) in cross-couplings and polycondensations, its extreme sensitivity to air and moisture mandates glovebox manipulation and freezer storage (-20 °C) to prevent degradation [1]. NiBr2(PPh3)2 serves as an air-stable, benchtop-processable alternative that can be reduced in situ to generate the active Ni(0) species. This eliminates the need for specialized inert-atmosphere infrastructure during bulk handling and formulation, drastically reducing operational overhead while maintaining comparable catalytic turnover.
| Evidence Dimension | Handling and storage requirements |
| Target Compound Data | NiBr2(PPh3)2: Bench-stable, handled in air, room temperature storage |
| Comparator Or Baseline | Ni(cod)2: Highly air-sensitive, requires glovebox and freezer storage |
| Quantified Difference | Elimination of inert-atmosphere infrastructure for catalyst handling |
| Conditions | Standard laboratory or industrial scale-up environments |
Allows manufacturers to scale up nickel-catalyzed processes without investing in expensive, restrictive glovebox or Schlenk-line infrastructure.
For the cyanation of aryl halides to form valuable arenecarbonitriles, palladium benchmarks like Pd(PPh3)4 are highly expensive and often struggle to activate unactivated aryl chlorides without specialized, costly ligands. In contrast, the NiBr2(PPh3)2 catalyst system, when combined with a zinc co-catalyst, efficiently promotes the cyanation of poorly reactive aryl chlorides at exceptionally mild temperatures (50–60 °C) [1]. This allows for the direct substitution of expensive aryl iodides/bromides and Pd catalysts with abundant aryl chlorides and base-metal catalysis.
| Evidence Dimension | Catalytic activation of unactivated aryl chlorides |
| Target Compound Data | NiBr2(PPh3)2 / Zn system: Proceeds smoothly at 50–60 °C |
| Comparator Or Baseline | Pd(PPh3)4: Often ineffective for aryl chlorides under identical mild conditions |
| Quantified Difference | Enables use of cheaper aryl chloride feedstocks at lower temperatures |
| Conditions | Cyanation with KCN in acetonitrile or HMPA, 50-60 °C |
Drives down raw material costs by enabling the use of cheaper aryl chloride electrophiles and replacing precious metal catalysts with affordable nickel.
Traditional chemical reduction in cross-electrophile coupling requires stoichiometric amounts of toxic or hazardous metal powders (e.g., Mn or Zn). NiBr2(PPh3)2 has emerged as a premier pre-catalyst for electroreductive couplings, where it is efficiently reduced at the cathode to the active Ni(0) species. In the electro-assisted homo- and cross-coupling of alkenyl halides, NiBr2(PPh3)2 delivers high yields (50–77%) of conjugated dienes in undivided cells without the need for stoichiometric metallic reductants [1]. This electrochemical compatibility is central to modern, sustainable synthesis workflows.
| Evidence Dimension | Reductant requirement for Ni(0) generation |
| Target Compound Data | NiBr2(PPh3)2: Compatible with cathodic reduction (e- as reductant) |
| Comparator Or Baseline | Traditional chemical methods: Require stoichiometric Zn or Mn powder |
| Quantified Difference | 100% elimination of stoichiometric metallic reductant waste |
| Conditions | Undivided electrochemical cell, mild conditions |
Provides a scalable, green-chemistry-compliant pathway for C–C bond formation, crucial for modern pharmaceutical and fine chemical manufacturing.
This compound is the right choice for industrial Suzuki-Miyaura, Kumada, and Negishi couplings where avoiding glovebox manipulation is a strict process requirement, allowing for rapid scale-up via in situ reduction [1].
This compound is the right choice for cyanations and cross-couplings that aim to utilize inexpensive aryl chloride feedstocks, effectively replacing costly palladium catalysts and reactive aryl iodides [2].
This compound is the right choice as a pre-catalyst for modern electroreductive C(sp2)–C(sp3) and C(sp2)–C(sp2) bond formations in undivided cells, eliminating the need for stoichiometric zinc or manganese reductants [3].
This compound is the right choice for the cross-coupling of relatively inert carbamates and phenol derivatives, where its specific transmetallation kinetics prevent the yield collapses seen with chloride analogs [4].
Irritant